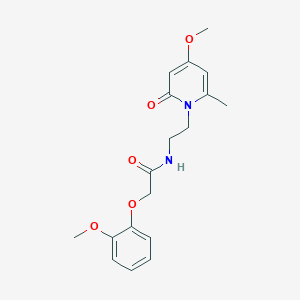
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound belonging to the class of amides. It features both pyridine and methoxyphenoxy functionalities, making it a molecule of significant interest in synthetic chemistry and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide generally involves multi-step organic synthesis procedures. Starting materials typically include 4-methoxy-6-methyl-2-oxopyridine and 2-methoxyphenoxyacetic acid, which undergo various reaction steps such as esterification, amidation, and condensation reactions.
Step-by-Step Synthesis:
Esterification: 2-methoxyphenoxyacetic acid is esterified with ethanol to form 2-methoxyphenoxyacetic ester.
Condensation: The 4-methoxy-6-methyl-2-oxopyridine is then condensed with the ester under acidic or basic conditions to form an intermediate.
Amidation: Finally, the intermediate undergoes amidation with an ethylamine derivative to produce the target compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but utilizes optimized conditions for better yield and efficiency. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalysis can be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding alcohols and aldehydes.
Reduction: The pyridinone ring can undergo hydrogenation to form dihydropyridine derivatives.
Substitution: Methoxyphenoxy moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of hydroxypyridine and methoxyphenoxyacetaldehyde.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of acylated methoxyphenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
As a building block in synthetic organic chemistry for developing more complex molecules.
Utilized in studying reaction mechanisms involving pyridine and phenoxy moieties.
Biology
Investigation of its potential as a molecular probe due to its ability to interact with biological macromolecules.
Study of its binding affinities to various biological targets.
Medicine
Use as a reference standard in pharmaceutical research to study metabolism and pharmacokinetics.
Industry
Employed in the production of advanced materials with specific functional properties.
Utilization in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The compound's effects are exerted through interactions with specific molecular targets, primarily enzymes and receptors, due to its unique structural features. The pyridine ring can engage in π-π stacking interactions, while the methoxyphenoxy group provides additional hydrogen bonding capabilities. These interactions can modulate enzyme activity or receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
N-(2-(4-methoxy-6-ethyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Uniqueness
The unique combination of methoxy, methyl, and pyridinone groups imparts specific physicochemical properties that differentiate it from other similar compounds. These differences can result in varying biological activities, making N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide particularly valuable in research and application fields.
This concludes the detailed analysis of this compound. This versatile compound holds significant potential in various scientific domains, from synthetic chemistry to industrial applications.
Eigenschaften
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-13-10-14(23-2)11-18(22)20(13)9-8-19-17(21)12-25-16-7-5-4-6-15(16)24-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLEYLRPPNTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)COC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














